N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
CAS No.: 946247-61-6
VCID: VC6268028
Molecular Formula: C20H25ClN4O2S
Molecular Weight: 420.96
* For research use only. Not for human or veterinary use.
![N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide - 946247-61-6](/images/structure/VC6268028.png)
Description |
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound featuring a substituted ethanediamide backbone. Its molecular formula is C20H25ClN4O2S, and it has a CAS number of 946247-61-6 . This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in neurological and oncological applications. Synthesis and PurificationThe synthesis of this compound typically involves multi-step organic reactions. Techniques such as column chromatography are used for purification, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed for structural confirmation. Optimizing the synthetic route is essential for achieving high yield and purity. Future Research DirectionsFuture studies should focus on evaluating the compound's pharmacokinetic properties, such as stability, solubility, and metabolic pathways. Additionally, in vitro and in vivo experiments are necessary to assess its efficacy and safety as a potential therapeutic agent. |
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CAS No. | 946247-61-6 |
Product Name | N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
Molecular Formula | C20H25ClN4O2S |
Molecular Weight | 420.96 |
IUPAC Name | N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Standard InChI | InChI=1S/C20H25ClN4O2S/c1-14-3-4-16(21)11-17(14)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27) |
Standard InChIKey | ASJYMFSHXGBQKK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Solubility | not available |
PubChem Compound | 16932323 |
Last Modified | Aug 18 2023 |
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